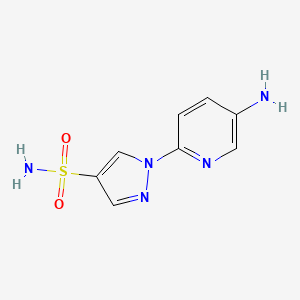

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and sulfonamide groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazole with 2-chloropyridine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide has shown potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have reported its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its sulfonamide group is particularly effective in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Agrochemicals

The compound's ability to modulate biological pathways makes it suitable for application in agrochemicals.

Case Studies:

- Herbicidal Activity : Preliminary studies suggest that this pyrazole derivative can act as a herbicide by inhibiting specific plant growth regulators, leading to effective weed management strategies.

- Insecticidal Properties : Research has indicated that formulations containing this compound exhibit insecticidal properties against common agricultural pests.

Materials Science

The unique chemical structure of this compound allows for its incorporation into various materials, enhancing their properties.

Applications:

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.

- Nanotechnology : Its application in the development of nanomaterials is under investigation, particularly in creating functionalized surfaces for drug delivery systems.

Data Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Antimicrobial agents | Inhibits bacterial growth | |

| Agrochemicals | Herbicides | Effective weed management |

| Insecticides | Active against agricultural pests | |

| Materials Science | Polymer additives | Enhances thermal stability |

| Nanotechnology | Functionalized surfaces for drug delivery |

Mecanismo De Acción

The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes and the modulation of gene expression .

Comparación Con Compuestos Similares

Similar compounds to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide include:

5-Amino-1H-pyrazole-4-sulfonamide: Lacks the pyridine ring but shares similar reactivity.

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-sulfonamide: Differs in the position of the sulfonamide group.

5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine-pyrazole ring system.

The uniqueness of this compound lies in its dual functional groups and the presence of both pyridine and pyrazole rings, which provide a versatile platform for further chemical modifications and applications.

Actividad Biológica

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-aminopyridine with pyrazole derivatives through sulfonamide formation. The compound's structure features a pyrazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation by inducing cell cycle arrest in the S-phase, as evidenced by a study where treatment with this compound resulted in increased cell populations in S-phase from 10% to 15.54% compared to control groups .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 12.5 | S-phase arrest |

| SW-620 (Colon) | 10.0 | Induction of apoptosis |

| U937 (Leukemia) | >50 | No significant cytotoxicity |

Inhibition of Enzymatic Activity

The compound also demonstrates inhibitory activity against various enzymes, notably carbonic anhydrases (CAs). A study evaluated its effectiveness against human CA isoforms and found that certain derivatives showed potent inhibition comparable to established inhibitors . The binding affinity and interaction modes were further elucidated through computational studies, revealing critical interactions within the enzyme's active site.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) |

|---|---|---|---|

| 1-(5-amino...) | 250 | 300 | 200 |

| AAZ (Control) | 227 | 248 | 745 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the S-phase, which is crucial for halting cancer cell proliferation.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts critical metabolic processes within tumor cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving colon cancer xenografts in mice, administration of the compound led to significant tumor reduction compared to control groups, corroborating its potential as an anticancer agent.

- Case Study 2 : A separate investigation into its effects on leukemic cells revealed that treatment resulted in reduced viability and increased apoptosis markers, suggesting its utility in hematological malignancies.

Propiedades

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXLYADVSQCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.